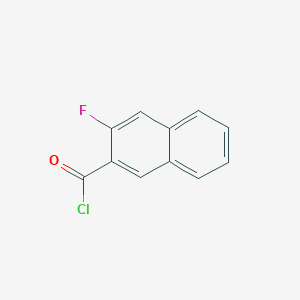
3-Fluoro-2-naphthalenecarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-naphthalenecarbonyl chloride is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the third position and a carbonyl chloride group at the second position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-naphthalenecarbonyl chloride typically involves the fluorination of 2-naphthalenecarbonyl chloride. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2-naphthalenecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to 3-fluoro-2-naphthalenemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 3-fluoro-2-naphthoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products Formed
Substitution: Amides, esters, thioesters.
Reduction: 3-Fluoro-2-naphthalenemethanol.
Oxidation: 3-Fluoro-2-naphthoic acid.
Applications De Recherche Scientifique
3-Fluoro-2-naphthalenecarbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Chemical Probes: The compound is employed in the design of chemical probes for studying biological processes and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-naphthalenecarbonyl chloride depends on its chemical reactivity. The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The fluorine atom can influence the electronic properties of the naphthalene ring, affecting the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are specific to the derivatives formed from the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Chloro-2-naphthalenecarbonyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
3-Bromo-2-naphthalenecarbonyl chloride: Contains a bromine atom, which also affects the compound’s reactivity differently compared to fluorine.
Uniqueness
3-Fluoro-2-naphthalenecarbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and interactions with other molecules, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
33718-14-8 |
|---|---|
Formule moléculaire |
C11H6ClFO |
Poids moléculaire |
208.61 g/mol |
Nom IUPAC |
3-fluoronaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C11H6ClFO/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6H |
Clé InChI |
PGLKCCORLARHIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13978272.png)
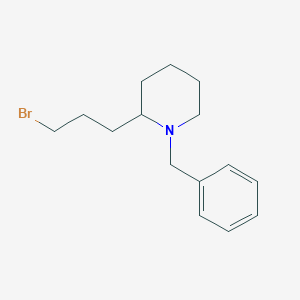
![2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-amine](/img/structure/B13978278.png)
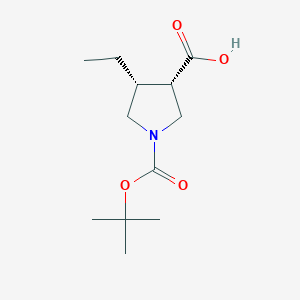
![tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate](/img/structure/B13978310.png)
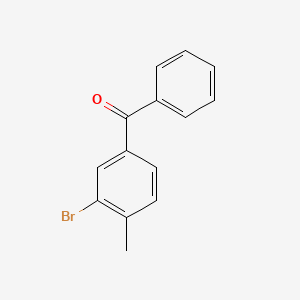
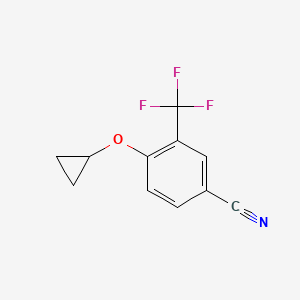
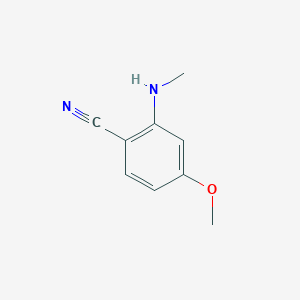


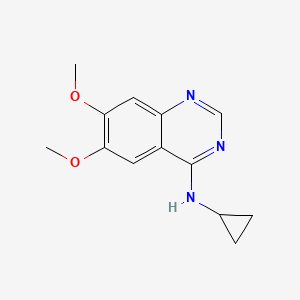
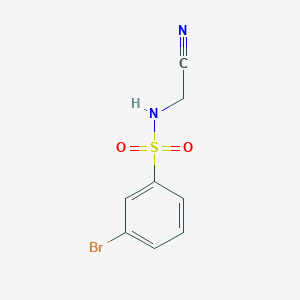
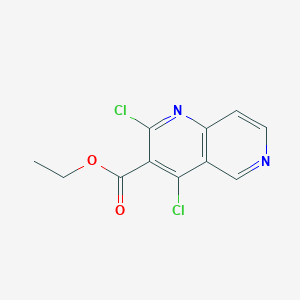
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
